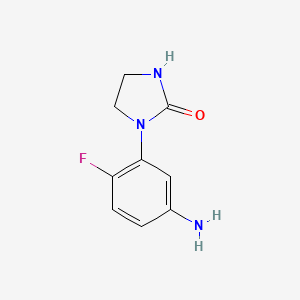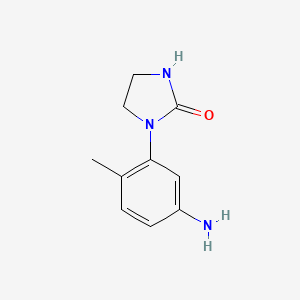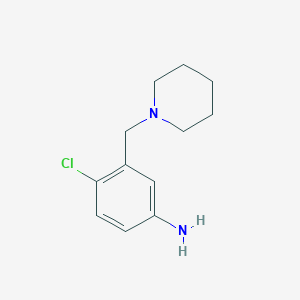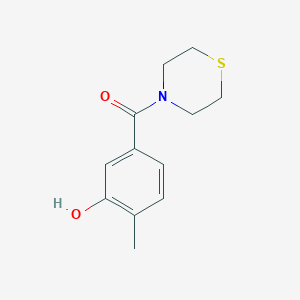
4-(1H-吡唑-1-基)吡啶-3-胺
描述
4-(1H-pyrazol-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-pyrazol-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrazol-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
咪唑类化合物的合成
咪唑衍生物在药物化学中具有重要意义,因为它们具有广泛的生物活性。“4-(1H-吡唑-1-基)吡啶-3-胺”可作为合成含咪唑类化合物的先驱。 这些衍生物表现出多种药理特性,包括抗菌、抗真菌和抗肿瘤活性 。咪唑环的多功能性使得能够开发出具有高化疗价值的新药。
抗真菌剂的开发
吡唑基吡啶胺的结构基序存在于几种商业杀真菌剂中。 化合物中存在这种部分导致了有效抗真菌剂的开发,例如异嘧菌酯和噻菌灵 。对这些化合物的研究仍然是创造新的抗真菌治疗方法的有希望的领域。
肝醇脱氢酶抑制剂
“4-(1H-吡唑-1-基)吡啶-3-胺”已被确定为肝醇脱氢酶的潜在抑制剂。 这种酶在体内酒精代谢中起着至关重要的作用,抑制剂可用于治疗酒精依赖或中毒 。
抗癌研究
吡唑衍生物正在被研究其抗癌特性,特别是作为拓扑异构酶IIα的抑制剂,拓扑异构酶IIα是参与DNA复制的酶。 抑制这种酶的能力使得“4-(1H-吡唑-1-基)吡啶-3-胺”成为开发抗癌药物的候选药物 。
双吡唑的合成
该化合物可作为合成1,4'-双吡唑的起始原料,双吡唑在药物和生物活性化合物的创造中很重要。 这些双吡唑在各种治疗领域具有潜在的应用 。
生物活性化合物的创造
吡唑基吡啶胺核心在合成各种生物活性化合物中起着不可或缺的作用。 这些化合物可以作为不同生物靶标的抑制剂,从而导致开发出具有特定作用的新药 。
作用机制
Target of Action
Similar compounds have been known to target protein serine/threonine-protein kinase b-raf .
Mode of Action
It is suggested that the compound may interact with its targets through strong hydrogen bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been known to affect the nad+ salvage pathway .
Pharmacokinetics
Similar compounds have shown excellent thermal stabilities with decomposition temperatures ranging from 215 °c to 340 °c .
Result of Action
Similar compounds have shown to induce g1-phase cell cycle arrest and suppress the phosphorylation of akt and s6 at the cellular level .
Action Environment
Similar compounds have shown to be free of toxic metals, placing them within the green primary explosives group .
属性
IUPAC Name |
4-pyrazol-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-6-10-4-2-8(7)12-5-1-3-11-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDKULOZRHMIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296027 | |
| Record name | 4-(1H-Pyrazol-1-yl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152543-41-3 | |
| Record name | 4-(1H-Pyrazol-1-yl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152543-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Pyrazol-1-yl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)




![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)
amino}ethan-1-ol](/img/structure/B1518944.png)


![3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid](/img/structure/B1518947.png)



![3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518955.png)
